Ethyl (2S)-3-amino-2-methylpropanoate
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Overview
Description
Ethyl (2S)-3-amino-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an amino group and a methyl group attached to a propanoate ester. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-3-amino-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl (2S)-3-amino-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of amino acid derivatives and peptides.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl (2S)-3-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl (2S)-3-amino-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 3-amino-2-methylpropanoate: Lacks the stereochemistry at the 2-position.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Ethyl (2S)-3-amino-2-ethylpropanoate: Has an ethyl group at the 2-position instead of a methyl group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino and ester functional group, which confer distinct reactivity and applications .
Biological Activity
The biological activity of ethyl (2S)-3-amino-2-methylpropanoate is primarily attributed to its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Neurotransmitter Modulation
Research indicates that this compound can modulate neurotransmitter levels. This property suggests potential applications in the treatment of neurological disorders. While specific case studies are not available in the provided search results, this area warrants further investigation.
Enzyme Inhibition
Studies have shown that compounds structurally similar to this compound can inhibit certain enzymes. For instance, a related compound, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . The following table summarizes the IC50 values:
Enzyme | IC50 (μg/mL) |
---|---|
COX-1 | 314 |
COX-2 | 130 |
5-LOX | 105 |
While these results are for a related compound, they suggest that this compound may also possess enzyme inhibitory properties, which could contribute to its biological activity.
Anti-inflammatory and Analgesic Potential
The structural similarity of this compound to compounds with known anti-inflammatory and analgesic properties suggests it may have similar effects. In a carrageenan-induced edema model, a related compound showed significant anti-inflammatory activity :
Dose (mg/kg) | Edema Reduction (%) | Time Point |
---|---|---|
10 | 33.3 ± 0.77 | 2nd hour |
20 | 34.7 ± 0.74 | 2nd hour |
30 | 40.58 ± 0.84 | 5th hour |
These findings, while not directly applicable to this compound, suggest potential anti-inflammatory activity that warrants further investigation.
Precursor in Bioactive Compound Synthesis
This compound serves as a precursor in the synthesis of various bioactive compounds. This property makes it valuable in medicinal chemistry and drug development. Its use as a building block allows for the creation of more complex molecules with potentially enhanced biological activities.
Neuroprotective Effects
Research indicates that compounds with structures similar to this compound may exhibit neuroprotective effects. While specific studies on this compound are not available in the provided search results, this potential biological activity is an area of interest for future research, particularly in the context of neurodegenerative disorders.
Properties
CAS No. |
917894-31-6 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
ethyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
XBEVGFLLWVWHCF-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)CN |
Canonical SMILES |
CCOC(=O)C(C)CN |
Origin of Product |
United States |
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